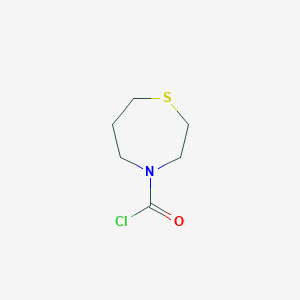![molecular formula C35H31N5O2 B13326955 2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one CAS No. 1265823-05-9](/img/structure/B13326955.png)
2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one is a complex organic compound that belongs to the class of imidazoquinoxalines This compound is characterized by its unique structure, which includes a dibenzofuran moiety, a phenyl group, and a piperidine ring
准备方法
The synthesis of 2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one involves multiple steps, typically starting with the preparation of the dibenzofuran core. The synthetic route may include:
Formation of the Dibenzofuran Core: This can be achieved through cyclization reactions involving biphenyl derivatives.
Introduction of the Imidazoquinoxaline Moiety: This step involves the formation of the imidazoquinoxaline ring system through condensation reactions.
Functionalization with Piperidine and Phenyl Groups:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.
化学反应分析
2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced imidazoquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions.
科学研究应用
2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Material Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
作用机制
The mechanism of action of 2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating signaling pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
When compared to other similar compounds, 2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one stands out due to its unique combination of structural features. Similar compounds include:
Dibenzo[b,d]furan Derivatives: These compounds share the dibenzofuran core but may lack the imidazoquinoxaline moiety.
Imidazoquinoxaline Derivatives: These compounds have the imidazoquinoxaline ring system but may not include the dibenzofuran or piperidine groups.
The uniqueness of this compound lies in its multi-functional structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
1265823-05-9 |
|---|---|
分子式 |
C35H31N5O2 |
分子量 |
553.7 g/mol |
IUPAC 名称 |
2-dibenzofuran-2-yl-7-phenyl-1-(3-piperidin-1-ylpropyl)-5H-imidazo[4,5-g]quinoxalin-6-one |
InChI |
InChI=1S/C35H31N5O2/c41-35-33(23-10-3-1-4-11-23)36-28-22-30-29(21-27(28)38-35)37-34(40(30)19-9-18-39-16-7-2-8-17-39)24-14-15-32-26(20-24)25-12-5-6-13-31(25)42-32/h1,3-6,10-15,20-22H,2,7-9,16-19H2,(H,38,41) |
InChI 键 |
VKOOUHPLPAYWOG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)C5=CC=CC=C5)N=C2C6=CC7=C(C=C6)OC8=CC=CC=C87 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


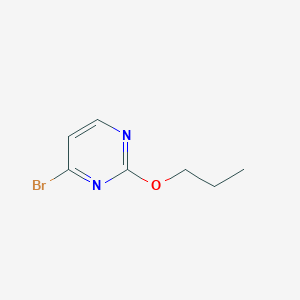
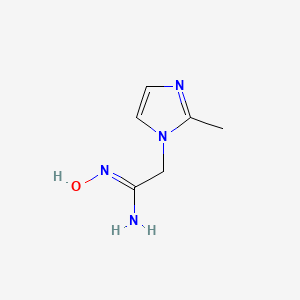
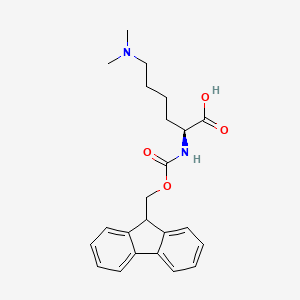
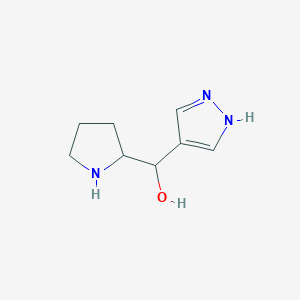
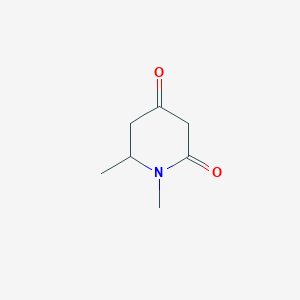
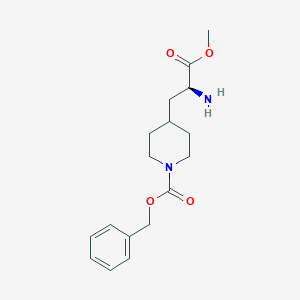
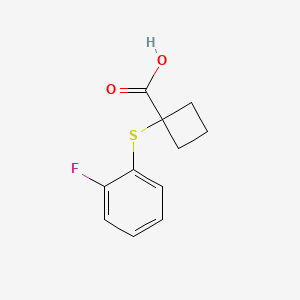

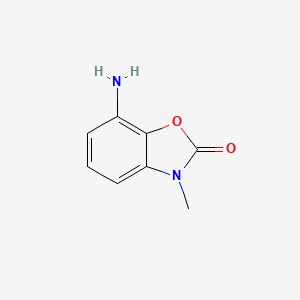
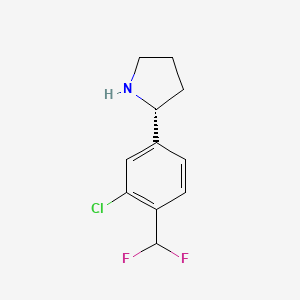

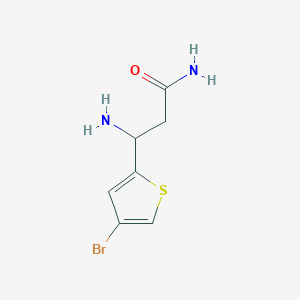
![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid](/img/structure/B13326941.png)
